molecular formula C8H7Cl3N2O B13660476 2,5,6-Trichloro-N,N-dimethylnicotinamide

2,5,6-Trichloro-N,N-dimethylnicotinamide

Cat. No.: B13660476
M. Wt: 253.5 g/mol
InChI Key: DEBNJJNRIKFIJS-UHFFFAOYSA-N
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Description

2,5,6-Trichloro-N,N-dimethylnicotinamide is an organic compound with the molecular formula C8H7Cl3N2O It is a derivative of nicotinamide, characterized by the presence of three chlorine atoms at positions 2, 5, and 6 on the pyridine ring, and two methyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-Trichloro-N,N-dimethylnicotinamide typically involves the chlorination of nicotinamide derivatives. One common method starts with 2-chloronicotinic acid, which undergoes esterification with methanol to form 2-chloronicotinic acid methyl ester. This intermediate then reacts with dimethylamine in the presence of a catalyst to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and minimal environmental impact. Key considerations include the use of mild reaction conditions, simple process equipment, and effective waste management to ensure high product quality and low production costs .

Chemical Reactions Analysis

Types of Reactions

2,5,6-Trichloro-N,N-dimethylnicotinamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired outcome.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

2,5,6-Trichloro-N,N-dimethylnicotinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5,6-Trichloro-N,N-dimethylnicotinamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the precise molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N,N-dimethylnicotinamide
  • 2,6-Dichloro-N,N-dimethylnicotinamide
  • 2,5-Dichloro-N,N-dimethylnicotinamide

Uniqueness

2,5,6-Trichloro-N,N-dimethylnicotinamide is unique due to the specific arrangement of chlorine atoms on the pyridine ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C8H7Cl3N2O

Molecular Weight

253.5 g/mol

IUPAC Name

2,5,6-trichloro-N,N-dimethylpyridine-3-carboxamide

InChI

InChI=1S/C8H7Cl3N2O/c1-13(2)8(14)4-3-5(9)7(11)12-6(4)10/h3H,1-2H3

InChI Key

DEBNJJNRIKFIJS-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=C(N=C1Cl)Cl)Cl

Origin of Product

United States

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